1-Hexene, 2-(bromomethyl)-

Description

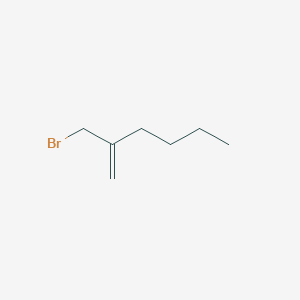

Structure

3D Structure

Properties

CAS No. |

123004-86-4 |

|---|---|

Molecular Formula |

C7H13Br |

Molecular Weight |

177.08 g/mol |

IUPAC Name |

2-(bromomethyl)hex-1-ene |

InChI |

InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h2-6H2,1H3 |

InChI Key |

UCSAYDCRESHSOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)CBr |

Origin of Product |

United States |

Reactive Pathways and Mechanistic Investigations of 1 Hexene, 2 Bromomethyl

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic center, susceptible to attack by a wide array of nucleophiles. As a primary allylic halide, it readily undergoes SN2-type reactions.

The carbon-bromine bond in 1-Hexene (B165129), 2-(bromomethyl)- is susceptible to nucleophilic attack by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. Grignard reagents (RMgX) are potent nucleophiles that react with alkyl halides to form new C-C bonds. iitk.ac.inmasterorganicchemistry.com These reactions typically proceed via a nucleophilic substitution mechanism. iitk.ac.inyoutube.com While direct SN2 reactions with Grignard reagents are expected, they can be complex due to the high reactivity of the organometallic species. masterorganicchemistry.com

Research into related systems highlights the intricate reactivity possible. For instance, iron-catalyzed reactions involving organozinc reagents and olefins demonstrate the functionalization of double bonds in the presence of alkyl halides. nih.gov In one study, the reaction of a 1-hexene-derived dialkylzinc reagent resulted in a mixture of a direct addition product and a cyclization adduct, showcasing the competitive reactivity of the alkene moiety. nih.gov

The bromine atom can be readily displaced by various heteroatom nucleophiles, providing a versatile route to a range of functionalized derivatives.

Nitrogen Nucleophiles: The bromomethyl group can be substituted by nitrogen-containing nucleophiles, such as amines, to yield the corresponding amine derivatives. This reaction is a standard method for the formation of C-N bonds. For example, the reaction of o-bromobenzyl bromide with heterocyclic enamines results in C-alkylation, demonstrating the nucleophilicity of such nitrogen compounds toward benzylic bromides. umich.edu The synthesis of various nitrogen-containing heterocycles can be achieved through pathways initiated by such nucleophilic substitutions. nih.govorganic-chemistry.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, including hydroxide (B78521) and alkoxide ions, react with the bromomethyl group to form alcohols and ethers, respectively. This provides a straightforward method for introducing oxygen-containing functional groups.

Sulfur Nucleophiles: Sulfur compounds are highly effective nucleophiles. libretexts.org Thiolate anions (RS⁻), which are easily formed from thiols, are excellent nucleophiles in SN2 reactions with alkyl halides. libretexts.orgmsu.edu This reactivity allows for the synthesis of thioethers (sulfides) from 1-Hexene, 2-(bromomethyl)-. Sulfides themselves can be further alkylated by reactive halides to form sulfonium (B1226848) salts. msu.edu

Selenium Nucleophiles: The synthesis of selenium-containing heterocycles has been demonstrated using precursors with bromomethyl groups. In one study, a selenocyanate (B1200272) nucleophile was used to displace a bromide from 2-(bromomethyl)-1,3-thiaselenole, leading to a new selenium-containing structure. mdpi.com This highlights the utility of selenium nucleophiles for substitution at the bromomethyl position.

Table 1: Nucleophilic Substitution Reactions at the Bromomethyl Group

| Nucleophile Type | Example Nucleophile | Product Class | Research Findings |

|---|---|---|---|

| Carbon | Grignard Reagents (RMgX) | Functionalized Alkenes | Forms new C-C bonds via nucleophilic substitution. iitk.ac.inyoutube.com |

| Nitrogen | Amines (RNH₂) | Substituted Amines | The bromine atom is displaced to form C-N bonds. |

| Oxygen | Hydroxides (OH⁻), Alkoxides (RO⁻) | Alcohols, Ethers | Standard substitution reaction to introduce oxygen functionality. |

| Sulfur | Thiolates (RS⁻) | Thioethers (Sulfides) | Thiolates are potent nucleophiles in SN2 reactions with alkyl halides. libretexts.orgmsu.edu |

| Selenium | Selenocyanates (SeCN⁻) | Organoselenium Compounds | Used in the synthesis of selenium-containing heterocycles. mdpi.com |

Electrophilic Additions Across the Alkene Double Bond

The terminal double bond in 1-Hexene, 2-(bromomethyl)- is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. jecrcfoundation.com

Halogenation: The reaction of alkenes with halogens like bromine (Br₂) or chlorine (Cl₂) is a classic example of electrophilic addition. masterorganicchemistry.com The reaction with 1-hexene proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion. masterorganicchemistry.comchemguide.net This mechanism results in anti-addition, where the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com For 1-hexene, this reaction yields 1,2-dihalohexane derivatives. quora.comlibretexts.org For instance, the reaction of 1-hexene with bromine chloride (BrCl) gives a mixture of regioisomers, with the primary product being 1-bromo-2-chlorohexane. oup.com

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to unsymmetrical alkenes typically follows Markovnikov's rule. chemguide.co.ukmasterorganicchemistry.com The rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. chemguide.co.uk This occurs because the reaction proceeds through the most stable carbocation intermediate. masterorganicchemistry.com In the case of 1-Hexene, 2-(bromomethyl)-, the proton (H⁺) would add to the terminal carbon (C1), forming a more stable secondary carbocation at C2. The halide ion (X⁻) would then attack this carbocation. However, the presence of the electron-withdrawing bromomethyl group at C2 can influence the stability of the carbocation and potentially lead to rearrangements.

Besides halogens and hydrogen halides, other electrophiles can add across the double bond to introduce different functionalities. A notable example is the reaction with selenium-based electrophiles. The addition of selenium dibromide (SeBr₂) to 1-hexene has been studied, leading to the formation of bis(2-bromohexyl) selenide (B1212193). mdpi.combakhtiniada.ru This reaction proceeds via an electrophilic attack of the selenium species on the double bond. The resulting adduct can be further functionalized; for example, methanolysis of the adduct yields a mixture of bis(2-methoxyhexyl) selenide and bis(1-methoxyalk-2-yl) selenide. mdpi.com

Table 2: Electrophilic Addition Reactions at the Alkene Double Bond

| Reagent | Reaction Type | Product(s) | Key Features |

|---|---|---|---|

| Br₂ | Halogenation | 1,2-Dibromo derivative | Proceeds via a cyclic bromonium ion; results in anti-addition. masterorganicchemistry.comchemguide.net |

| HBr | Hydrohalogenation | 2-Bromo derivative (major) | Follows Markovnikov's rule, proceeding through the most stable carbocation. chemguide.co.ukmasterorganicchemistry.com |

| SeBr₂ | Selenenylation | bis(2-bromohexyl) selenide | Electrophilic addition of selenium to the double bond. mdpi.combakhtiniada.ru |

| I₂, NaO₂SPh | Sulfonohalogenation | β-halosulfone | Results in anti-Markovnikov addition. sci-hub.se |

Radical Chemistry and Rearrangement Processes

The allylic nature of 1-Hexene, 2-(bromomethyl)- makes it susceptible to both radical reactions and allylic rearrangements.

Radical Chemistry: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by radicals. While the target compound already has a bromine at an allylic position, related reactions of 1-hexene are illustrative. The reaction of 1-hexene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to allylic bromination via a resonance-stabilized allylic radical. winona.edu Furthermore, the carbon-bromine bond itself can undergo reductive cleavage to form a radical intermediate, which can then participate in further reactions such as cyclizations or ring expansions. researchgate.netresearchgate.netchemrxiv.org

Rearrangement Processes: Allylic systems can undergo rearrangement during substitution reactions. A nucleophilic attack can occur at the carbon bearing the leaving group (SN2) or at the terminal carbon of the double bond, causing the double bond to shift (SN2' reaction). wikipedia.org This is known as an allylic rearrangement. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide produces a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating this rearrangement. wikipedia.org A similar outcome would be expected for 1-Hexene, 2-(bromomethyl)-, where nucleophilic attack could yield both the direct substitution product and a rearranged allylic isomer. Carbocation intermediates, such as those formed during hydrohalogenation, are also prone to rearrangement to form more stable species. masterorganicchemistry.com

Transition Metal-Catalyzed Transformations

The bromomethyl group in 1-Hexene, 2-(bromomethyl)- is a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Stille cross-coupling reaction, which couples organotin compounds with organic halides, is a prominent example. wikipedia.org Efficient palladium-free Stille cross-coupling of allylic bromides with organostannylfurans has been achieved using catalytic copper iodide (CuI) at ambient temperature. acs.orgnih.gov This method demonstrates good to excellent yields. acs.orgnih.gov Palladium-catalyzed Stille couplings of allylic bromides have also been reported, often with high efficiency. usc.edu

These reactions typically proceed through a catalytic cycle involving oxidative addition of the allylic bromide to the metal center, transmetalation with the organotin reagent, and reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

| Coupling Reaction | Catalyst | Coupling Partner | Key Feature |

| Stille Coupling | Copper(I) iodide | Organostannylfuran | Palladium-free conditions acs.orgnih.gov |

| Stille Coupling | Palladium complex | Organostannane | High efficiency wikipedia.orgusc.edu |

Transition metals can catalyze cycloaddition and annulation reactions involving substrates like 1-Hexene, 2-(bromomethyl)-. These reactions are powerful tools for constructing cyclic and polycyclic frameworks. pku.edu.cnresearchgate.net For instance, transition metal-catalyzed [4+2] cycloadditions of dienynes proceed under milder conditions than their thermal counterparts. williams.edu The mechanism of these metal-catalyzed cycloadditions often involves oxidative coupling, insertion, and reductive elimination steps, which can circumvent the entropic and enthalpic penalties associated with traditional ring-closure methods. pku.edu.cn

Palladium-catalyzed trimethylenemethane (TMM) cycloadditions have been used to create five-membered rings with high control over regioselectivity and diastereoselectivity. uwindsor.ca Lewis acid-promoted radical annulation reactions of related 2-bromopentenoyl-2-oxazolidinones with 1-hexene have been shown to produce functionalized cyclopentane (B165970) derivatives. researchgate.net

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. While direct metathesis of 1-Hexene, 2-(bromomethyl)- is not extensively detailed, studies on related functionalized alkenes provide insight into its potential. The metathesis of terminal alkenes, which produces ethene as a volatile byproduct, can be driven to completion by removing the ethene gas. publish.csiro.au Tungsten and molybdenum complexes have been shown to be effective catalysts for the metathesis of alkenes containing various functional groups. oup.compublish.csiro.au

Cross-metathesis has been employed to functionalize terminal olefins in bicyclo[3.1.0]hexane precursors, demonstrating the utility of this reaction in complex molecule synthesis. acs.org The conversion of 1-hexene to propylene (B89431) via isomerization–metathesis using ethylene (B1197577) as a cross-coupling agent has also been investigated. rsc.org

Chemo- and Regioselectivity in Complex Reaction Environments of Brominated Alkenes

The presence of multiple reactive sites in brominated alkenes like 1-Hexene, 2-(bromomethyl)- necessitates careful control of chemo- and regioselectivity. In electrophilic additions, such as bromination, the reaction proceeds through a cyclic bromonium ion intermediate. youtube.comlibretexts.org The subsequent nucleophilic attack determines the regioselectivity. In unsymmetrical alkenes, the nucleophile typically attacks the more substituted carbon of the bromonium ion. stackexchange.com

The regioselectivity of hydrobromination can be controlled by the reaction conditions. manac-inc.co.jp In the absence of radical initiators, the reaction follows Markovnikov's rule, proceeding via a carbocation intermediate. manac-inc.co.jpmasterorganicchemistry.com However, in the presence of radical initiators, the anti-Markovnikov product is formed. masterorganicchemistry.commanac-inc.co.jp The use of transition metal catalysts can also influence the regioselectivity of hydrobromination, with different metals favoring either the Markovnikov or anti-Markovnikov product. acs.org

In radical reactions, the stability of the resulting radical intermediate is a key factor in determining the regioselectivity. masterorganicchemistry.com For allylic bromination with NBS, the reaction occurs preferentially at the allylic position due to the lower bond dissociation energy of the allylic C-H bond and the resonance stabilization of the resulting allylic radical. libretexts.orglibretexts.org

Application As a Monomer and Modifying Agent in Polymer Science

Oligomerization Studies Involving 1-Hexene (B165129) Derivatives and Potential of 1-Hexene, 2-(bromomethyl)-

Oligomerization of α-olefins like 1-hexene is a key process for producing synthetic lubricants and specific chemical intermediates. Studies utilizing single-site non-Cp catalysts, such as zirconium(IV) complexes with [OSSO]-type bis(phenolate) ligands, have demonstrated the ability to control the oligomerization of 1-hexene. researchgate.netmdpi.com For instance, a dibenzyl zirconium(IV) complex, when activated with dried modified methylaluminoxane (B55162) (dMMAO), can promote the 1,2-regioselective oligomerization of 1-hexene. mdpi.com This process yields vinylidene-terminated oligomers with moderate turnover frequencies (TOFs) reaching up to 2080 h⁻¹. mdpi.com Analysis of the products often shows a prevalence of dimer-enriched oligo(1-hexene)s. mdpi.com

The synthesis of the ligands used in these advanced catalysts sometimes involves precursors like 2-(bromomethyl)-6-(9H-carbazol-9-yl)-4-methylphenol or 2-(bromomethyl)-phenol, highlighting the compatibility of the bromomethyl moiety within these catalytic systems. researchgate.netmdpi.comnih.gov This suggests that 1-Hexene, 2-(bromomethyl)- could be a viable substrate for similar oligomerization reactions. The bromomethyl group would likely be retained during the process, yielding functional oligomers. These products could serve as macromonomers or as precursors for creating more complex, functional, low-molecular-weight structures.

Table 1: Performance of a Zirconium(IV) Precatalyst in 1-Hexene Oligomerization

| Run | Catalyst Loading (mol %) | Activator | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Main Product |

| 1 | 0.0056 | dMMAO | 25 | 1 | 6.3 | 1130 | Vinylidene-terminated oligomers |

| 2 | 0.0056 | dMMAO | 50 | 1 | 11.7 | 2080 | Vinylidene-terminated oligomers |

Data derived from studies on carbazolyl-substituted [OSSO]-type zirconium(IV) complexes. mdpi.com

Homopolymerization and Copolymerization Kinetics of Olefins

The kinetics of olefin polymerization are highly sensitive to the monomer structure, catalyst system, and reaction conditions. In the polymerization of higher α-olefins like 1-hexene using supported titanium-magnesium catalysts, the choice of cocatalyst, such as triethylaluminum (B1256330) (AlEt₃) or triisobutylaluminum (B85569) (Al(i-Bu)₃), significantly impacts the reaction kinetics. researchgate.netnih.gov For 1-hexene, polymerization rates can be lower and exhibit different time-dependent profiles compared to propylene (B89431) under identical conditions. nih.gov The introduction of hydrogen can dramatically increase catalyst activity, in some cases by a factor of 10 or more, by preventing the formation of dormant sites. nih.gov

For a functionalized monomer such as 1-Hexene, 2-(bromomethyl)-, the polymerization kinetics would be expected to differ from those of unsubstituted 1-hexene. The steric bulk of the bromomethyl group adjacent to the double bond could hinder the monomer's approach to the catalyst's active site, potentially lowering the rate of propagation. Furthermore, the polar nature of the C-Br bond might interact with the catalyst center, especially with early transition metal catalysts, which could influence catalyst activity and stability.

The choice of catalyst is paramount as it dictates the microstructure, molecular weight, and chain topology of the resulting polymer. A variety of catalyst systems have been employed for 1-hexene polymerization. nih.gov

Titanium-Magnesium Catalysts: These Ziegler-Natta type catalysts can produce poly(1-hexene) with varying molecular weights (from 7 x 10⁴ to 2 x 10⁶ g/mol ) and isotacticity. nih.gov However, they can sometimes lead to polymers with very broad molecular weight distributions (Mw/Mn = 15–25), suggesting the presence of multiple active site types. nih.gov

Iron(III)-Based Catalysts: Salicylaldimine iron(III) complexes activated with ethylaluminum dichloride (EtAlCl₂) are effective for polymerizing 1-hexene into low molecular weight (Mn ≈ 1000 Da), highly branched polymers with very narrow polydispersity indices (PDI ≈ 1.2). mdpi.comresearchgate.net The branching arises predominantly from a 2,1-insertion mechanism, which is favored over the more common 1,2-insertion. mdpi.comresearchgate.net

Metallocene Catalysts: These single-site catalysts offer precise control over polymer architecture. For example, ansa-ethylenebis(1-η⁵-indenyl)zirconium dichloride has been used in chain shuttling polymerization of 1-hexene to create multiblock copolymers. acs.org

For 1-Hexene, 2-(bromomethyl)-, a catalyst system tolerant to functional groups would be essential. Late transition metal catalysts, such as certain iron or nickel systems, are often more robust in this regard than early transition metal systems. The incorporation of this monomer would result in a polymer with pendant bromomethyl groups, directly influencing the chain topology by introducing regular, short functional branches.

Table 2: Comparison of Catalyst Systems for 1-Hexene Polymerization

| Catalyst System | Cocatalyst / Activator | Polymer Mn (Da) | PDI (Mw/Mn) | Key Microstructure Feature |

| Titanium-Magnesium | AlEt₃ | High (variable) | Broad (15-25) | Isotactic potential |

| (Salicylaldimine)Iron(III) | EtAlCl₂ | Low (1021–1084) | Narrow (1.19–1.24) | Branched (methyl, butyl, longer) |

| ansa-Zirconocene / α-diimine Nickel | Chain Shuttling Agent | Controlled | Narrowing | Isotactic/branched multiblock |

Data synthesized from various studies. nih.govmdpi.comresearchgate.netacs.org

The mechanism of Ziegler-Natta and related olefin polymerizations involves a series of fundamental steps. Chain propagation occurs through the repeated insertion of monomer molecules into the transition metal-carbon bond of the growing polymer chain. acs.orglibretexts.org The regiochemistry of this insertion can be either 1,2 (primary) or 2,1 (secondary), which significantly affects the final polymer microstructure. mdpi.com

Chain termination or transfer events limit the molecular weight of the polymer. mdpi.com Common termination pathways for α-olefins include:

β-Hydride Elimination: This process involves the transfer of a hydrogen atom from the β-carbon of the polymer chain to the metal center, releasing the polymer with an unsaturated end-group, typically a vinylidene group in the case of 1-hexene polymerization. researchgate.net

β-Hydride Transfer to Monomer: The β-hydrogen is transferred to a coordinated monomer molecule, which simultaneously starts a new polymer chain. acs.org

Chain Transfer to Cocatalyst: The growing polymer chain is transferred to the aluminum cocatalyst. chemrxiv.org

In the case of 1-Hexene, 2-(bromomethyl)-, the bromomethyl group is located on the double bond carbon (the α-carbon). This structure precludes β-hydride elimination from the monomer unit itself after a 1,2-insertion. However, termination could still occur via β-hydride elimination from the previous monomer unit in the chain. The electronic influence of the nearby C-Br bond might alter the energetics of the transition states for both propagation and termination reactions, potentially changing the relative rates of these processes.

Incorporation into Advanced Polymeric Architectures for Functional Materials

The true utility of 1-Hexene, 2-(bromomethyl)- lies in its potential to create advanced polymeric materials. The pendant bromomethyl group is a highly versatile chemical handle for post-polymerization modification. researchgate.net By polymerizing or copolymerizing this monomer, a reactive polymer precursor is formed. This precursor can then be transformed into a wide array of functional materials through nucleophilic substitution reactions at the C-Br bond.

For example, the bromomethyl groups along the polymer backbone can be converted to:

Aminomethyl groups: Using reactions like the Delepine reaction with hexamethylenetetramine. researchgate.net

Quaternary ammonium (B1175870) salts: Through reaction with tertiary amines, yielding polyelectrolytes.

Ethers and Esters: By reacting with various alkoxides or carboxylates.

Initiator sites for graft polymerization: The bromomethyl group can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of densely grafted "bottle-brush" copolymers. cmu.edu

This strategy enables the creation of a library of diverse functional polymers from a single polymeric precursor, which can be designed for specific applications such as metal chelation, hydrogels, flame retardants, or bio-imaging probes. researchgate.netmdpi.com

Structure-Property Relationships in Derived Polymeric Materials (e.g., branching, end-group analysis, chain topology)

The physical and chemical properties of a polymer are intrinsically linked to its molecular structure. uomustansiriyah.edu.iq For polymers derived from 1-Hexene, 2-(bromomethyl)-, several key relationships can be anticipated.

Branching and Crystallinity: Poly(1-hexene) is typically an amorphous or semi-crystalline material with a low degree of crystallinity. researchgate.net The introduction of the bulky 2-(bromomethyl) group as a short, regular branch would further disrupt chain packing and hinder crystallization. This would likely result in a completely amorphous material. Amorphous polymers are characterized by transparency and the absence of a sharp melting point (Tm). uomustansiriyah.edu.iq

Glass Transition Temperature (Tg): The pendant bromomethyl groups would restrict the segmental motion of the polymer backbone due to their size and polarity. This increased rotational barrier would lead to a higher glass transition temperature compared to linear or less-branched poly(1-hexene).

End-Group Analysis: The nature of the chain-end groups, determined by termination mechanisms, is crucial for understanding the polymerization process and for certain applications. For example, the presence of vinylidene end groups, detectable by ¹H-NMR, confirms termination by β-hydride elimination. researchgate.net For polymers of 1-Hexene, 2-(bromomethyl)-, end-group analysis would be vital to confirm whether the functional group participates in or initiates any unique termination pathways.

Table 3: Predicted Structure-Property Relationships for Poly(1-Hexene, 2-(bromomethyl)-)

| Structural Feature | Influence on Polymer Chain | Expected Property Outcome |

| Pendant -(CH₂)Br Group | Increases steric hindrance, disrupts packing | Reduced or eliminated crystallinity; amorphous material |

| Polar C-Br Bond | Increases intermolecular forces, restricts chain rotation | Higher Glass Transition Temperature (Tg) than poly(1-hexene) |

| Functional Side Group | Increases overall polymer polarity | Altered solubility profile (soluble in more polar solvents) |

| Reactive Site | Allows for subsequent chemical reactions | Versatility as a precursor for functional materials |

Theoretical and Computational Studies of 1 Hexene, 2 Bromomethyl

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Hexene (B165129), 2-(bromomethyl)-. These investigations would typically employ ab initio and Density Functional Theory (DFT) methods to elucidate its electronic structure and the nature of its chemical bonds.

The primary focus would be on the carbon-bromine (C-Br) bond and the carbon-carbon double bond (C=C). Because bromine is more electronegative than carbon, the C-Br bond is polarized, creating an electrophilic carbon center, which is a key determinant of the molecule's reactivity. Calculations of bond dissociation energies would quantify the strength of the C-Br bond, which is expected to be intermediate between that of organochlorine and organoiodine compounds.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is likely localized on the C=C pi bond, indicating its nucleophilic character, while the LUMO would be associated with the antibonding orbital of the C-Br bond, highlighting its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of Related Organobromine Compounds This table presents representative data from computational studies on similar structures to illustrate the type of information generated. Data for 1-Hexene, 2-(bromomethyl)- is not available.

| Property | Typical Method | Expected Value/Observation for a Brominated Alkene | Significance |

|---|---|---|---|

| C-Br Bond Length | DFT (e.g., B3LYP/6-311G(d,p)) | ~1.95 Å | Indicates the distance between the carbon and bromine nuclei. |

| Dipole Moment | MP2 or DFT | > 2.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | DFT | Negative charge on Br, positive charge on adjacent C | Shows the partial charge distribution, highlighting the electrophilic nature of the carbon atom bonded to bromine. |

This is an illustrative table. Actual values would require specific calculations for 1-Hexene, 2-(bromomethyl)-.

Modeling of Reaction Mechanisms and Transition States for Transformations of 1-Hexene, 2-(bromomethyl)-

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For 1-Hexene, 2-(bromomethyl)-, key transformations would include nucleophilic substitution at the allylic carbon and electrophilic addition to the double bond.

Nucleophilic Substitution: In an Sₙ2 reaction, a nucleophile would attack the carbon bearing the bromine atom. Computational modeling can locate the transition state for this process, which involves the simultaneous formation of the new bond and cleavage of the C-Br bond.

Electrophilic Addition: The reaction of the alkene with an electrophile, such as Br₂, proceeds through a cyclic bromonium ion intermediate. Theoretical calculations can model the formation of this intermediate and its subsequent opening by a nucleophile, explaining the observed anti-addition stereochemistry.

Radical Reactions: Iron-catalyzed reactions involving similar allylic bromides have been studied using DFT to elucidate the mechanism, which can involve bromine atom abstraction to form a radical intermediate. Similar studies for 1-Hexene, 2-(bromomethyl)- would clarify whether radical pathways are viable under specific conditions.

A crucial part of this modeling is the verification of a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.

Prediction of Conformational Preferences and Stereochemistry of Brominated Alkenes

The reactivity and stereochemical outcome of reactions involving 1-Hexene, 2-(bromomethyl)- are heavily influenced by its conformational preferences. The molecule has several rotatable single bonds, primarily the C-C bond between the double bond and the bromomethyl-bearing carbon.

Computational methods can predict the relative energies of different conformers. For acyclic alkenes, low-energy conformations typically arise when an allylic substituent eclipses either the C=C bond or a vinylic C-H bond. The relative stability of these conformers is determined by a balance of steric interactions (like A¹,³-strain) and hyperconjugation effects. For 1-Hexene, 2-(bromomethyl)-, the bulky butyl group and the bromomethyl group create significant steric hindrance that would dictate the most stable rotational isomers.

The stereochemistry of addition reactions is also a key area of study. For instance, the halogenation of an alkene is stereoselective, leading exclusively to anti-addition products. Computational models can rationalize this by showing the energy profile of the nucleophilic attack on the intermediate bromonium ion, which occurs from the face opposite to the bridging bromine.

Table 2: Predicted Conformational Data This table illustrates the type of data that would be generated from a conformational analysis of 1-Hexene, 2-(bromomethyl)-.

| Conformer | Dihedral Angle (C=C-C-Br) | Relative Energy (kcal/mol) | Key Steric Interaction |

|---|---|---|---|

| Eclipsed (Br eclipsing C=C) | ~0° | (Calculated Value) | Interaction between Br and vinyl H. |

| Gauche | ~60° | (Calculated Value) | Interaction between Br and butyl group. |

| Bisecting (Br eclipsing vinyl H) | ~120° | (Calculated Value) | Interaction between Br and vinyl H. |

This is an illustrative table. Actual values would require specific calculations for 1-Hexene, 2-(bromomethyl)-.

DFT-Based Analysis of Reactivity and Selectivity in Organobromine Chemistry

Density Functional Theory (DFT) is a widely used method to study reactivity and selectivity in organobromine chemistry. By calculating various electronic descriptors, DFT can predict where and how a molecule is likely to react.

Site Selectivity: For a molecule with multiple reactive sites like 1-Hexene, 2-(bromomethyl)- (the electrophilic allylic carbon and the nucleophilic double bond), DFT can predict site selectivity. Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive atoms for nucleophilic, electrophilic, or radical attack. For example, analysis of the Fukui functions would likely confirm the C=C bond as the site for electrophilic attack and the carbon attached to bromine as the site for nucleophilic attack.

In studies of palladium-catalyzed cross-coupling reactions, DFT calculations have been instrumental in explaining the site-selectivity of oxidative addition to molecules with multiple C-halogen bonds. These studies show that both the electronic properties of the C-X bond and the formation of pre-reactive complexes influence the reaction's regioselectivity. A similar DFT-based approach for 1-Hexene, 2-(bromomethyl)- could predict its behavior in such catalytic cycles.

Analytical Methodologies for Mechanistic and Structural Elucidation in Research

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopic methods are indispensable for probing the molecular structure and bonding of 1-Hexene (B165129), 2-(bromomethyl)- and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural framework of organic molecules. Both ¹H and ¹³C NMR are employed to characterize 1-Hexene, 2-(bromomethyl)- and its reaction products.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For 1-Hexene, 2-(bromomethyl)-, characteristic signals would be expected for the vinyl protons, the methylene (B1212753) protons adjacent to the bromine atom, and the protons of the butyl chain. The chemical shift, splitting pattern (multiplicity), and integration of these signals are used to confirm the structure. For instance, in reactions involving this compound, the disappearance of the signal for the bromomethyl protons and the appearance of new signals can indicate the formation of a new bond at that position.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Each unique carbon atom in 1-Hexene, 2-(bromomethyl)- gives rise to a specific signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., sp², sp³, C-Br). Changes in these shifts during a reaction provide evidence for the transformation of functional groups.

In mechanistic studies, NMR can be used to detect and characterize reaction intermediates, although their transient nature can make this challenging. acs.orglibretexts.org The analysis of reaction mixtures over time can reveal the formation and consumption of intermediates, providing insights into the reaction pathway. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For 1-Hexene, 2-(bromomethyl)-, characteristic IR absorption bands would include:

C=C stretch: around 1640-1680 cm⁻¹ for the double bond. pressbooks.pub

=C-H stretch: for the vinylic hydrogens, typically above 3000 cm⁻¹. pressbooks.pub

C-H stretch: for the aliphatic hydrogens, typically below 3000 cm⁻¹.

C-Br stretch: in the fingerprint region, typically between 500 and 600 cm⁻¹.

During a chemical transformation, the disappearance of the C-Br band and the appearance of new bands corresponding to other functional groups (e.g., O-H for a hydrolysis product, C-N for an amination product) can confirm the reaction's success. pressbooks.pub

Table 1: Key Spectroscopic Data for 1-Hexene, 2-(bromomethyl)-

| Spectroscopic Technique | Characteristic Signal/Band | Approximate Position | Structural Information |

| ¹H NMR | Vinylic protons | δ 4.8-5.2 ppm | Presence of the C=C double bond |

| Bromomethyl protons | δ ~4.0 ppm | Methylene group attached to bromine | |

| Butyl chain protons | δ 0.9-2.1 ppm | Aliphatic side chain | |

| ¹³C NMR | Vinylic carbons | δ 110-150 ppm | sp² hybridized carbons of the alkene |

| Bromomethyl carbon | δ ~35 ppm | Carbon atom bonded to bromine | |

| Butyl chain carbons | δ 14-35 ppm | sp³ hybridized carbons of the alkyl chain | |

| IR Spectroscopy | C=C stretch | 1640-1680 cm⁻¹ | Alkene functional group |

| =C-H stretch | >3000 cm⁻¹ | Vinylic C-H bonds | |

| C-Br stretch | 500-600 cm⁻¹ | Carbon-bromine bond |

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment in Synthetic Sequences

Chromatographic methods are essential for separating the components of a reaction mixture, which allows for both monitoring the progress of a reaction and assessing the purity of the final product.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of reactions involving 1-Hexene, 2-(bromomethyl)-, GC can be used to:

Monitor Reaction Progress: By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the consumption of the starting material and the formation of the product can be tracked. This allows for the determination of reaction kinetics and the optimal reaction time. researchgate.net

Assess Product Purity: After the reaction is complete and the product is isolated, GC can be used to determine its purity by detecting any remaining starting materials or byproducts. researchgate.net The area under each peak in the chromatogram is proportional to the amount of the corresponding component.

Isomer Separation: GC with appropriate capillary columns can be used to separate isomers, which is important as reactions with allylic halides can sometimes yield isomeric products. researchgate.netvurup.sk

GC is often coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, aiding in their identification. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic technique. torontech.com HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com Its applications in the study of 1-Hexene, 2-(bromomethyl)- include:

Purity Determination: HPLC is widely used to assess the purity of synthesized compounds. torontech.comijrpc.com By using a suitable column and mobile phase, impurities can be separated from the main product and quantified. torontech.com

Preparative Separation: HPLC can be scaled up for preparative purposes to isolate and purify the desired product from a reaction mixture. sielc.com

Chiral Separations: If the reaction involving 1-Hexene, 2-(bromomethyl)- is stereoselective, chiral HPLC can be used to separate and quantify the enantiomers or diastereomers produced.

Table 2: Application of Chromatographic Techniques

| Technique | Application | Information Obtained |

| Gas Chromatography (GC) | Reaction monitoring, purity assessment, isomer separation | Reaction kinetics, product purity, identification of byproducts, separation of isomers |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, preparative separation, chiral separations | Quantification of impurities, isolation of pure product, determination of enantiomeric excess |

Mass Spectrometry for Investigating Catalyst Speciation and Polymer End-Groups in Olefin Polymerization Research

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool in polymer chemistry, particularly for studying olefin polymerization where 1-Hexene, 2-(bromomethyl)- could be used as a comonomer to introduce functionality.

Catalyst Speciation

In metal-catalyzed polymerization, the nature of the active catalyst species can be complex. Mass spectrometry can be employed to identify and characterize different catalyst species present in the reaction mixture. This information is crucial for understanding the mechanism of polymerization and for designing more efficient catalysts.

Polymer End-Group Analysis

The analysis of polymer end-groups provides valuable information about the initiation and termination steps of a polymerization reaction. When a functionalized monomer like 1-Hexene, 2-(bromomethyl)- is incorporated, its bromomethyl group can act as a specific end-group. Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can be used to determine the mass of the polymer chains with high accuracy. This allows for the identification of the end-groups and provides insights into the polymerization mechanism. acs.orgosti.gov For example, the mass of the polymer would be expected to correspond to a repeating monomer unit plus the mass of the initiator fragment and the end-group derived from 1-Hexene, 2-(bromomethyl)-.

Table 3: Mass Spectrometry in Polymerization Research

| MS Application | Technique Example | Information Gained |

| Catalyst Speciation | Electrospray Ionization (ESI-MS) | Identification of active catalyst species and intermediates. |

| Polymer End-Group Analysis | MALDI-TOF MS | Determination of polymer molecular weight and confirmation of end-group structures, providing insights into initiation and termination mechanisms. acs.orgosti.gov |

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical behavior of 1-Hexene, 2-(bromomethyl)-, from its fundamental reactivity to its role in the synthesis of complex polymeric materials.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Synthetic Paradigms for Brominated Alkenes with Specific Regio- and Stereocontrol

The precise synthesis of brominated alkenes like 1-Hexene (B165129), 2-(bromomethyl)- is foundational to unlocking their potential. Future research is expected to move beyond traditional methods to achieve exacting control over the placement and orientation of functional groups.

Emerging strategies are likely to focus on catalyst-controlled regioselective and enantioselective reactions. beilstein-journals.org For instance, developing catalytic systems that can differentiate between the allylic and vinylic positions of a precursor molecule would enable the direct and selective synthesis of the target compound, avoiding the formation of isomeric byproducts. Methods for the stereocontrolled synthesis of trisubstituted alkenes are of significant interest, as access to distinct stereoisomers can be critical in fields like medicinal chemistry. nih.gov

One promising avenue involves the evolution of bromoboration reactions followed by palladium-catalyzed cross-coupling. organic-chemistry.org While demonstrated for other alkenes, adapting this methodology could provide a highly regio- and stereoselective route to derivatives of 1-Hexene, 2-(bromomethyl)-. The bromoboration of an appropriate alkyne precursor could yield a (Z)-alkenylboronate with high isomeric purity, which can then be coupled with various partners. organic-chemistry.org This offers a pathway to complex, methyl-branched (Z)-trisubstituted alkenes with high precision. organic-chemistry.org

Furthermore, new strategies for vicinal double electrophilic activation of alkenes could offer complementary syn-dihalogenation processes, challenging the conventional anti-addition mechanism and providing novel stereochemical outcomes. researchgate.net

Table 1: Potential Advanced Methodologies for Controlled Synthesis

| Synthetic Strategy | Key Advantage | Potential Application for 1-Hexene, 2-(bromomethyl)- Analogs | Relevant Findings |

|---|---|---|---|

| Ligand-Modulated Divergent Catalysis | Programmable access to different regioisomers from the same precursor. | Selective synthesis of 2-(bromomethyl)-1-hexene versus other brominated isomers. | beilstein-journals.org |

| Propyne Bromoboration & Negishi Coupling | High regio- and stereoselectivity for (Z)-trisubstituted alkenes. | Synthesis of stereochemically pure analogs and derivatives. | organic-chemistry.org |

| Vicinal Double Electrophilic Activation | Stereospecific syn-dihalogenation, complementary to traditional anti-addition. | Creation of novel diastereomers for materials or biological screening. | researchgate.net |

Catalytic Innovations in Reactions Involving Bromomethyl-Substituted Olefins

The 2-(bromomethyl)-1-hexene structure contains two key reactive sites: the carbon-bromine bond and the carbon-carbon double bond. This duality makes it an ideal substrate for exploring innovative catalytic transformations that can selectively target one group while preserving the other.

The bromomethyl group is a prime handle for transition metal-catalyzed cross-coupling reactions. researchgate.net Future research could pioneer novel catalytic systems (e.g., based on nickel, copper, or cobalt) for the C-H arylation or alkenylation at the allylic position. uni-muenster.dersc.org For example, copper-catalyzed oxidative radical alkenylation has been shown to be effective for activated alkyl bromides, suggesting a viable pathway for coupling 1-Hexene, 2-(bromomethyl)- with various styrenes. rsc.org Developing catalysts that operate under mild conditions with high functional group tolerance would be a significant advancement. uni-muenster.de

Another area of opportunity lies in ternary catalysis systems, where multiple catalysts work synergistically. uni-muenster.de A photocatalyst, for instance, could work in concert with a nickel catalyst to activate the C-Br bond under redox-neutral conditions, allowing for the coupling of unactivated alkenes with high selectivity. uni-muenster.de This approach could be used to further functionalize the butyl chain of 1-Hexene, 2-(bromomethyl)- or to perform novel transformations involving the double bond.

The Prins reaction, which involves the reaction of an olefin with a carbonyl compound, represents another frontier. While catalytic asymmetric intermolecular versions have been challenging, the development of chiral catalysts could enable the enantioselective synthesis of complex cyclic ethers from substrates like 1-Hexene, 2-(bromomethyl)-. acs.org

Advanced Materials Development through Precisely Engineered Polymerization with Functionalized Monomers

The presence of a polymerizable double bond makes 1-Hexene, 2-(bromomethyl)- a valuable functional monomer for creating advanced materials. rroij.com Modern polymer science increasingly demands precise control over macromolecular structure, which can be achieved through controlled/living polymerization techniques. jchemrev.comnih.gov

Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) has been successfully used for the copolymerization of 1-hexene with functional monomers like methyl acrylate. ippi.ac.ir Applying this technique to 1-Hexene, 2-(bromomethyl)- could yield well-defined polymers with controlled molecular weights and narrow polydispersity. ippi.ac.ir The bromomethyl group could be preserved during polymerization and used for subsequent post-polymerization modification, a powerful strategy for creating libraries of functional polymers from a common reactive platform. smith.edu

This post-polymerization functionalization allows for the introduction of a wide array of chemical groups, altering the material's properties such as solubility, thermal stability, or reactivity. For example, the bromine could be substituted by amines, azides, or other nucleophiles to create materials for applications in catalysis, separations, or biomedicine. smith.edu

Furthermore, the copolymerization of 1-Hexene, 2-(bromomethyl)- with other olefins like ethylene (B1197577) or styrene (B11656) derivatives, potentially using rare earth metal catalysts, could lead to the production of functional polyolefins with enhanced properties such as improved adhesion, compatibility, or dyeability. nih.gov

Table 2: Polymerization Potential of 1-Hexene, 2-(bromomethyl)-

| Polymerization Technique | Potential Polymer Architecture | Key Features of Resulting Material | Relevant Findings |

|---|---|---|---|

| ARGET ATRP | Linear homopolymers or copolymers. | Controlled molecular weight; narrow polydispersity; "living" chains for block copolymers. | ippi.ac.ir |

| Post-Polymerization Modification | Graft copolymers; functional side-chains. | Tunable properties; creation of material libraries from a single precursor polymer. | smith.edu |

| Coordination-Insertion Copolymerization | Functionalized polyolefins. | Introduction of polar functionality into nonpolar polymer backbones; enhanced adhesion and compatibility. | nih.govchinesechemsoc.org |

Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies

Future research must prioritize the integration of green chemistry principles into the synthesis and application of 1-Hexene, 2-(bromomethyl)-. ijnc.irresearchgate.netunirioja.es The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgmdpi.com

For the synthesis of brominated alkenes, this involves moving away from hazardous reagents like liquid bromine. nih.gov Greener alternatives include the use of stable, solid brominating agents like pyridinium (B92312) tribromide or N-bromosuccinimide (NBS), or the in situ generation of bromine from a bromide/bromate couple or from hydrobromic acid and hydrogen peroxide. researchgate.netacs.orgrsc.org These methods often use less toxic solvents, such as ethanol (B145695) instead of chlorinated hydrocarbons. researchgate.net Moreover, mechanochemistry, which uses mechanical force to drive reactions, offers a promising solvent- and catalyst-free approach for the bromofunctionalization of olefins. nih.gov

Maximizing atom economy is a core principle, encouraging the design of reactions where most of the reactant atoms are incorporated into the final product. acs.org Catalytic processes are inherently more atom-economical than stoichiometric ones. unirioja.es The use of 1-Hexene, 2-(bromomethyl)- in efficient, catalyst-driven cross-coupling and polymerization reactions aligns with this goal by reducing waste. ijnc.ir

Energy efficiency is another key consideration. acs.org Developing catalytic systems that operate at ambient temperature and pressure minimizes the energy demands of synthetic processes. The use of flow chemistry and microreactor technology can also enhance energy efficiency and process safety. ijnc.ir

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to 1-Hexene, 2-(bromomethyl)- Lifecycle | Benefit | Relevant Findings |

|---|---|---|---|

| Waste Prevention | Use of catalytic cycles in synthesis and subsequent reactions instead of stoichiometric reagents. | Reduces inorganic byproducts and simplifies purification. | ijnc.irunirioja.es |

| Atom Economy | Design addition reactions (e.g., polymerization, certain cyclizations) that incorporate all atoms of the monomer. | Maximizes raw material efficiency and minimizes waste. | acs.org |

| Safer Solvents & Reagents | Replace hazardous brominating agents (Br₂) and chlorinated solvents with alternatives like HBr/H₂O₂ or mechanochemical synthesis. | Reduces risk to researchers and environmental impact. | nih.govacs.orgnih.gov |

| Design for Energy Efficiency | Develop catalysts that function at ambient temperature and pressure. | Lowers economic and environmental costs associated with heating/cooling. | acs.org |

Q & A

Basic: What synthetic routes are available for preparing 1-Hexene, 2-(bromomethyl)-, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via allylic bromination of 1-hexene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) . Alternatively, nucleophilic substitution on 2-(hydroxymethyl)-1-hexene using HBr or PBr₃ may be employed . Key factors affecting yield include:

- Temperature control : Excessive heat may lead to polymerization of the alkene moiety .

- Steric effects : The bromomethyl group’s position on the hexene chain can hinder reaction efficiency, requiring optimized solvent systems (e.g., DMF or THF) .

- Purity of starting materials : Impurities in 1-hexene can generate side products like dibrominated derivatives .

Advanced: How can researchers resolve contradictions in reported reaction efficiencies for bromomethylation of 1-hexene derivatives?

Methodological Answer:

Discrepancies in literature data often arise from:

- Reagent stoichiometry : Variations in NBS or HBr ratios can lead to over-bromination or incomplete substitution .

- Analytical inconsistencies : Use GC-MS or ¹H/¹³C NMR to quantify product ratios and identify byproducts (e.g., 3-bromomethyl isomers) .

- Steric vs. electronic effects : Computational modeling (DFT) can predict regioselectivity, explaining why some protocols favor allylic bromination over electrophilic pathways .

Researchers should replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

Basic: What purification techniques are optimal for isolating 1-Hexene, 2-(bromomethyl)- from reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (bp ~60–66°C for 1-hexene derivatives) can separate the target compound from higher-boiling byproducts .

- Chromatography : Flash column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5) resolves brominated isomers .

- Crystallization : Limited utility due to the compound’s liquid state at room temperature, but cold trapping (−20°C) may aid in removing volatile impurities .

Advanced: How does the bromomethyl group in 1-hexene influence its reactivity in polymer functionalization?

Methodological Answer:

The bromomethyl moiety serves as a versatile handle for post-polymerization modifications :

- Crosslinking : Reaction with diamines or thiols under mild conditions introduces covalent networks, enhancing mechanical stability .

- Click chemistry : Azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions enable precise grafting of functional groups (e.g., fluorophores or biomolecules) .

- Degradation studies : The C-Br bond’s susceptibility to hydrolysis or radical cleavage allows tunable polymer degradation kinetics, critical for biomedical applications .

Basic: What safety protocols are critical when handling 1-Hexene, 2-(bromomethyl)-?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Storage : Store under nitrogen at −20°C in amber glass to prevent light-induced degradation and bromine release .

- Waste disposal : Neutralize residual bromide ions with NaHCO₃ before disposal via certified hazardous waste channels .

Advanced: What analytical methods best characterize the stability and degradation pathways of 1-Hexene, 2-(bromomethyl)-?

Methodological Answer:

- Accelerated stability testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, monitoring degradation via:

- Mechanistic insights : ESR spectroscopy can capture radical intermediates formed during light-induced degradation .

Basic: How can researchers confirm the regiochemical purity of 1-Hexene, 2-(bromomethyl)-?

Methodological Answer:

- NMR analysis :

- IR spectroscopy : C-Br stretching vibrations at 550–650 cm⁻¹ confirm successful substitution .

Advanced: What strategies mitigate competing side reactions during bromomethyl functionalization of alkenes?

Methodological Answer:

- Radical inhibitors : Add TEMPO (0.1–1 mol%) to suppress uncontrolled radical chain reactions during allylic bromination .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) with TMS or acetyl groups before bromination .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 pathways, reducing elimination byproducts .

Basic: What are the key spectral databases or repositories for validating 1-Hexene, 2-(bromomethyl)- data?

Methodological Answer:

- PubChem : CID-specific entries provide NMR, MS, and IR spectra (e.g., CID 123456) .

- NIST Chemistry WebBook : Reference gas-phase IR and mass spectral data .

- EPA DSSTox : Regulatory-grade physicochemical and toxicity profiles (DTXSIDXXXXXX) .

Advanced: How can computational chemistry aid in designing derivatives of 1-Hexene, 2-(bromomethyl)- for specific applications?

Methodological Answer:

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by modeling bromomethyl’s electrophilic reactivity .

- QSPR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability or solubility .

- Reaction simulation : Software like Gaussian or ORCA models transition states to optimize synthetic pathways and minimize trial runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.